molecular formula C15H14ClNO2 B290927 3-chloro-N-(3-ethoxyphenyl)benzamide

3-chloro-N-(3-ethoxyphenyl)benzamide

Cat. No.: B290927
M. Wt: 275.73 g/mol
InChI Key: UOCRWFHQRVSQAA-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzoyl group linked via an amide bond to a 3-ethoxyphenyl moiety.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

UOCRWFHQRVSQAA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Benzamide/Aniline) Melting Point (K) Cl···Cl Distance (Å) Dihedral Angles (°) Key References
3-Chloro-N-(2-nitrophenyl)benzamide Cl (benzamide), NO₂ (aniline) 399 3.943 15.2 (C1-C6), 8.2 (C8-C13)
3-Chloro-N-(3-methoxyphenyl)benzamide Cl (benzamide), OCH₃ (aniline)
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide Cl (benzamide), CF₃ (aniline)
3-Chloro-N-(3-chlorophenyl)benzamide Cl (both rings)
JNJ-63533054 (neuroactive analog) Cl (benzamide), phenethylamine

Key Observations:

  • Substituent Effects on Crystal Packing : In 3-chloro-N-(2-nitrophenyl)benzamide, weak C–H···O hydrogen bonds and Cl···Cl interactions (3.943 Å) stabilize the crystal lattice . Similar halogen interactions are critical in other benzamides, such as 3-chloro-N-(3-chlorophenyl)benzamide, though exact distances vary with substituent positions .
Anti-Inflammatory Activity
  • 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) : Exhibited superior anti-inflammatory activity compared to indometacin (standard drug) in carrageenan-induced edema models .
  • 3-Chloro-N-(3-ethoxyphenyl)benzamide (hypothetical) : The ethoxy group may enhance solubility and bioavailability compared to nitro or trifluoromethyl analogs, though direct data are lacking.
Antimicrobial and Coordination Chemistry

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